molecular formula C18H15N5O3 B2829600 3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034322-36-4

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2829600
CAS No.: 2034322-36-4
M. Wt: 349.35
InChI Key: KBCCHISXWVURTB-UHFFFAOYSA-N
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Description

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a sophisticated chemical scaffold designed for advanced pharmaceutical and life science research. This compound integrates several pharmacologically significant motifs, including a benzo[d]isoxazole unit, a pyrrolidine ring, and a pyrazine-2-carbonitrile core. The benzo[d]isoxazole moiety is a privileged structure in drug discovery, known to contribute to central nervous system (CNS) activity. Research on similar benzo[d]isoxazole derivatives has demonstrated potent anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, often with a favorable neurotoxicity profile compared to standard treatments . The molecular architecture of this compound suggests it has significant potential as a key intermediate or a candidate for screening against various biological targets. The pyrrolidin-3-yloxy linker provides conformational flexibility, which can be crucial for optimal interaction with enzyme binding sites . Furthermore, the pyrazine-2-carbonitrile group is a common feature in compounds investigated for their kinase inhibitory activity and other therapeutic applications, indicating its utility in oncology and signal transduction research . Researchers can leverage this multifunctional molecule as a building block in the synthesis of more complex chemical libraries or to explore structure-activity relationships (SAR) in novel drug discovery programs. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c19-10-15-18(21-7-6-20-15)25-12-5-8-23(11-12)17(24)9-14-13-3-1-2-4-16(13)26-22-14/h1-4,6-7,12H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCHISXWVURTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]isoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation of Pyrrolidine: The benzo[d]isoxazole derivative is then acylated with pyrrolidine using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

    Coupling with Pyrazine-2-carbonitrile: The final step involves coupling the acylated pyrrolidine derivative with pyrazine-2-carbonitrile using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the benzo[d]isoxazole moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with certain receptors in the brain, potentially modulating neurotransmitter activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name/ID Key Structural Features Molecular Weight Biological Activity/Notes Reference
Target Compound Benzo[d]isoxazole-acetyl-pyrrolidine + pyrazine-carbonitrile ~353.33* Not explicitly reported; likely CNS or antimicrobial activity inferred from analogs
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo-pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine core + furan + CN group 403 Antimicrobial (synthesis focus; activity not specified)
BK71187 (3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile) Pyrrolidine-pyrazine-carbonitrile + pyridazinone 326.31 Structural analog; pharmacological potential implied
1-(2-(Benzo[d]isoxazol-3-yl)acetyl)-4-phenyl thiosemicarbazide derivatives (6, 9a–e) Benzo[d]isoxazole + thiosemicarbazide + heterocycles (triazole, oxadiazole) ~400–450 Moderate antimicrobial activity (B. subtilis, E. coli)
(S)-2-(Benzo[d]isoxazol-3-yl)-N-(complex aryl ethyl)acetamide (198) Benzo[d]isoxazole-acetyl + aryl-ethylamide ~600–700* Kinase inhibitor candidate (synthesis method shared with target compound)

*Calculated based on structural similarity; exact data unavailable in evidence.

Physicochemical Properties

  • Metabolic Stability : Benzo[d]isoxazole’s resistance to oxidative metabolism may prolong the target compound’s half-life relative to furan-containing analogs like 11b .

Q & A

Q. What are the key steps and challenges in synthesizing 3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

  • Answer : The synthesis involves multi-step reactions, including: (i) Acetylation of the pyrrolidine ring at the 3-position, requiring precise temperature control (typically 0–50°C) to avoid side reactions. (ii) Coupling the benzo[d]isoxazole moiety via nucleophilic substitution or amidation, where solvent choice (e.g., dichloromethane or DMF) impacts yield . (iii) Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate intermediates, with yields averaging 60–75% . Key challenges include managing steric hindrance during ring functionalization and ensuring regioselectivity in the pyrazine-carbonitrile formation.

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

  • Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (400–500 MHz in DMSO-d6 or CDCl3) verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.24–5.20 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (EI or ESI) confirms molecular weight (e.g., expected [M+^+] for C20H16N4O3S: 408.08) .
  • Infrared Spectroscopy (IR) : Peaks at 2220–2232 cm1^{-1} confirm the nitrile (-CN) group, critical for bioactivity .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Answer : Stability studies should include: (i) pH-dependent degradation assays (pH 3–10, 37°C) with HPLC monitoring. (ii) Thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) . (iii) Light sensitivity tests using UV-Vis spectroscopy to detect photodegradation byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include: (i) Variable Temperature (VT) NMR : Resolves signal splitting caused by conformational exchange (e.g., pyrrolidine ring puckering) . (ii) COSY and NOESY experiments : Map through-space couplings to confirm substituent orientations . (iii) DFT computational modeling : Predicts chemical shifts and validates experimental data .

Q. What methodologies optimize yield in the final coupling step of the synthesis?

  • Answer : Optimization involves: (i) Catalyst screening : Use Pd(PPh3)4 or CuI for Sonogashira coupling, improving yields from 50% to >80% . (ii) Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates . (iii) Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining purity .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Answer : (i) Target selection : Prioritize receptors with conserved binding pockets (e.g., ATP-binding sites in kinases) . (ii) Docking software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) to simulate binding. (iii) Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Answer : (i) Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility . (ii) Prodrug design : Introduce phosphate or ester groups hydrolyzed in physiological conditions . (iii) Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

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